

ARP 100 Technical Data Summary

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Compound Focus: Arp-100

CAS No.: 704888-90-4

Cat. No.: S519372

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The following table summarizes the key biochemical and physical properties of ARP 100 for your experimental planning [1] [2] [3].

Property	Specification
CAS Number	704888-90-4 [2] [3] [4]
Molecular Formula	C ₁₇ H ₂₀ N ₂ O ₅ S [1] [2] [3]
Molecular Weight	364.42 g/mol [1] [2] [3]
Primary Target (IC ₅₀)	MMP-2 (12 nM) [1] [2] [3]
Selectivity Profile	MMP-9 (0.2 μM), MMP-3 (4.5 μM), MMP-1 (>50 μM), MMP-7 (>50 μM) [1] [2] [3]
Mechanism of Action	Selective inhibitor that interacts with the S1' pocket of MMP-2 [1] [2].
Appearance	Off-white to light yellow solid [2]
Purity	≥98% - ≥99% [3] [4]

Experimental Protocols & In Vitro Application

Here are detailed methodologies for using ARP 100 in cell-based experiments, as cited in the literature.

Protocol 1: Anti-Invasion Assay in HT1080 Fibrosarcoma Cells This protocol is based on a study demonstrating ARP 100's anti-invasive properties [1] [2].

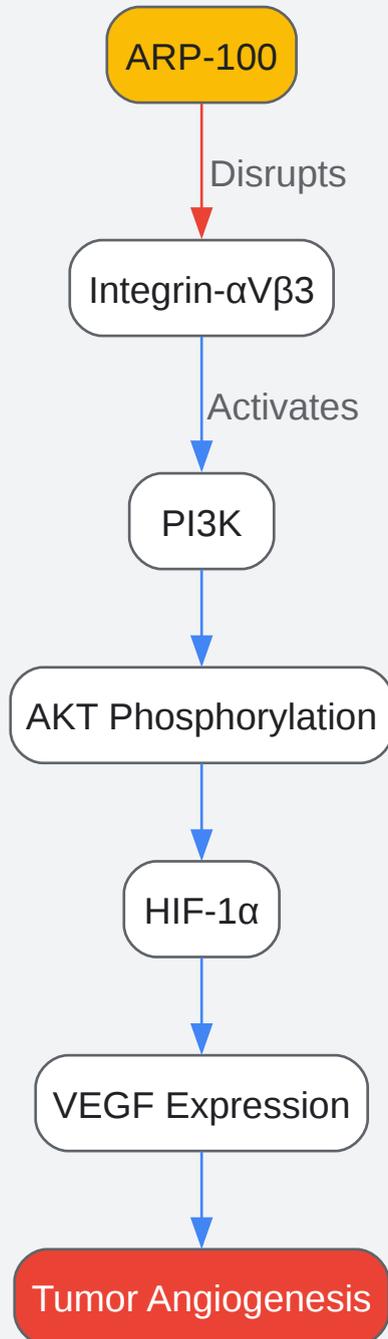
- **Cell Line:** HT1080 human fibrosarcoma cells [1].
- **Preparation of Invasion Matrix:** Use Matrigel to coat the invasion chamber or plate to simulate the extracellular matrix [1].
- **Cell Seeding and Treatment:** Plate HT1080 cells on the Matrigel in complete medium. After 24 hours, incubate the cells with **ARP 100 at a concentration of 50 nM** [1].
- **Incubation Time:** 1 hour [1].
- **Analysis:** Observe and quantify the total number of invasive elongations or cells that have migrated through the Matrigel. A significant reduction is expected with ARP 100 treatment [1].

Protocol 2: Investigating MMP-2 Signaling in Angiogenesis This protocol is derived from a study exploring MMP-2's role in VEGF expression and angiogenesis in lung cancer [5].

- **Cell Line:** A549 lung adenocarcinoma cells [5].
- **Treatment:** Treat A549 cells with ARP 100 to specifically inhibit MMP-2 activity.
- **Downstream Analysis:**
 - **Western Blotting:** Analyze protein expression levels of VEGF, PI3K, and phosphorylated AKT in the treated cells. ARP 100 treatment is expected to reduce these levels [5].
 - **Gelatin Zymography:** Use conditioned medium from the treated cells to confirm the inhibition of MMP-2 enzymatic activity [5].

The diagram below illustrates the signaling pathway investigated in this protocol and how ARP 100 intervenes.

MMP-2 Signaling Pathway in Angiogenesis



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Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing an ARP 100 stock solution?

- **DMSO** is the preferred solvent. A typical stock concentration is 73-100 mg/mL (approximately 200-274 mM) [1] [2]. The solution is hygroscopic, so use fresh, dry DMSO for best results.

Q2: Why is my ARP 100 precipitating in aqueous buffer, and how can I prevent it?

- ARP 100 has low solubility in water [1]. Precipitation occurs when the DMSO stock solution is added to aqueous buffers. To create a homogeneous working solution:
 - Prepare a clear stock solution in DMSO first.
 - Sequentially add co-solvents like **PEG300** and **Tween-80** while mixing thoroughly before diluting with your final aqueous buffer (e.g., saline or PBS) [1] [2].
 - For example, one validated formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [1].

Q3: How should I store ARP 100 to ensure its stability?

- **Powder:** Store desiccated at **-20°C**. Under these conditions, it is stable for at least 3 years [1] [2].
- **Stock Solution in DMSO:** Aliquot and store at **-80°C** for up to 6 months, or at **-20°C** for up to 1 month. Avoid repeated freeze-thaw cycles [2].

Q4: How selective is ARP 100 for MMP-2 over other MMPs?

- ARP 100 is highly selective for MMP-2. Its potency (IC₅₀ = 12 nM) is over 16 times greater than for MMP-9 and more than 375 times greater than for MMP-3. It shows virtually no activity against MMP-1 and MMP-7 at concentrations up to 50 µM [1] [3]. This high selectivity makes it an excellent tool for specifically probing MMP-2 function.

Q5: My experimental results are inconsistent. What could be the issue?

- **Verify Solubility:** Ensure the compound is fully in solution using the co-solvent method described in FAQ A2.
- **Check Concentration:** Confirm that your working concentration is appropriate. For anti-invasion effects in HT1080 cells, 50 nM has been used effectively [1].
- **Biological Model Validation:** Confirm that your cell model actively expresses MMP-2. Results will be negligible in models with low MMP-2 expression.
- **Control Experiments:** Always include a positive control (e.g., a known MMP-2 activator) and a vehicle control (DMSO at the same concentration as your treatment) to validate your assay system.

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References

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5. MMP-2 Alters VEGF Expression via $\alpha V\beta 3$ Integrin- ... [pmc.ncbi.nlm.nih.gov]

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